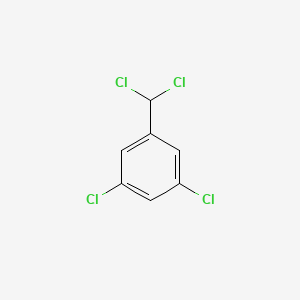

1,3-Dichloro-5-(dichloromethyl)benzene

Description

Contextualization within Halogenated Aromatic Compounds Research

Polychlorinated arylmethanes, which feature a chlorinated methyl group attached to an aromatic ring, add another layer of chemical diversity. The reactivity of the chlorinated methyl group, combined with the properties of the chlorinated aromatic ring, makes these compounds interesting building blocks in synthetic chemistry.

Overview of Dichloromethyl-Substituted Benzene (B151609) Derivatives in Chemical Literature

Dichloromethyl-substituted benzene derivatives are a specific class of polychlorinated arylmethanes. The dichloromethyl group (-CHCl₂) is a versatile functional group. For instance, it can be hydrolyzed to form an aldehyde group (-CHO), making dichloromethyl arenes valuable precursors to aromatic aldehydes. This transformation is a key step in reactions like the Reimer-Tiemann reaction, where dichlorocarbene (B158193), generated from chloroform (B151607), reacts with phenols to form hydroxybenzaldehydes via a dichloromethyl-substituted intermediate. nih.govchemicalbook.com

Furthermore, the dichloromethyl group can participate in various other chemical transformations, offering pathways to a range of functional groups. The study of dichloromethyl-substituted benzenes is often linked to the exploration of new synthetic methodologies and the creation of complex molecular architectures. Research in this area contributes to a deeper understanding of reaction mechanisms and the development of novel reagents for organic synthesis. chemsynthesis.com

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-5-(dichloromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl4/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YARYAWIHMVXQQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Properties of 1,3 Dichloro 5 Dichloromethyl Benzene

| Property | Value | Source/Comment |

|---|---|---|

| Molecular Formula | C₇H₄Cl₄ | nih.gov |

| Molecular Weight | 229.92 g/mol | Calculated |

| Appearance | Expected to be a liquid or low-melting solid | Based on related compounds like 1,3-dichlorobenzene (B1664543) (liquid) wikipedia.org and 1,3-dichloro-5-(chloromethyl)benzene (solid) fishersci.com |

| Solubility | Insoluble in water; soluble in organic solvents | Typical for polychlorinated aromatic compounds |

Synthesis and Manufacturing

A specific, documented industrial or laboratory-scale synthesis for 1,3-Dichloro-5-(dichloromethyl)benzene is not widely reported. However, its synthesis can be logically approached through established organic chemistry reactions. A plausible method would be the free-radical chlorination of 3,5-dichlorotoluene (B1293413). This reaction would likely be initiated by UV light or a radical initiator and would involve the stepwise substitution of the hydrogen atoms on the methyl group with chlorine.

A similar transformation has been documented for the synthesis of 1,3-dichloro-2-(dibromomethyl)benzene from 2,4-dichlorotoluene, using bromine and a photolamp. prepchem.com Analogously, reacting 3,5-dichlorotoluene with a chlorinating agent like sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) could yield the desired product.

Another potential, though less direct, route could involve the Sandmeyer reaction starting from 3,5-dichloroaniline (B42879) to introduce another functional group that could then be converted to the dichloromethyl group. wikipedia.orgyoutube.com

Structural Elucidation and Conformational Analysis of 1,3 Dichloro 5 Dichloromethyl Benzene

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the precise structure and confirming the identity of 1,3-dichloro-5-(dichloromethyl)benzene. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide critical data for structural assignment.

¹H NMR Spectroscopy: The ¹H NMR spectrum is predicted to be relatively simple. The proton of the dichloromethyl group (-CHCl₂) is expected to appear as a singlet due to the absence of adjacent protons for coupling. Its chemical shift would be significantly downfield, influenced by the electronegativity of the two chlorine atoms and the aromatic ring. Based on data for related compounds like 1,2-bis(dichloromethyl)benzene, where the -CHCl₂ proton resonates around 7.175 ppm, a similar or slightly different shift is anticipated. chemicalbook.com The aromatic region would show two distinct signals. The proton at the C2 position is a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with the two meta-protons at C4 and C6. The two equivalent protons at the C4 and C6 positions would appear as a doublet, coupling with the C2 proton. These aromatic protons are expected in the range of 7.0-8.0 ppm. chemicalbook.comlibretexts.org

¹³C NMR Spectroscopy: In the proton-decoupled ¹³C NMR spectrum, five distinct signals are expected, corresponding to the five unique carbon environments in the molecule. The carbon of the dichloromethyl group (-CHCl₂) would appear in the range of 65-80 ppm. The aromatic carbons would resonate in the typical 120-150 ppm region. oregonstate.eduorganicchemistrydata.org The carbon attached to the dichloromethyl group (C5) and the carbons bearing chlorine atoms (C1 and C3) will be deshielded and appear further downfield. Quaternary carbons, those without attached protons (C1, C3, and C5), typically show weaker signals. oregonstate.edu The chemical shifts can be influenced by the electron-withdrawing effects of the chlorine substituents. researchgate.net

Coupling Constants: While direct ¹H-¹H coupling for the dichloromethyl group is absent, one-bond ¹³C-¹H coupling constants (¹JCH) provide valuable information. For sp³-hybridized carbons like the dichloromethyl group, ¹JCH values are typically around 150-180 Hz, increasing with the electronegativity of attached substituents. The aromatic C-H couplings would be in the range of 160-170 Hz.

Predicted NMR Data for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|---|

| ¹H | -CH Cl₂ | ~7.1 - 7.3 | Singlet (s) | N/A |

| ¹H | Ar-H (C2) | ~7.4 - 7.6 | Triplet (t) | J ≈ 1.5-2.5 |

| ¹H | Ar-H (C4, C6) | ~7.2 - 7.4 | Doublet (d) | J ≈ 1.5-2.5 |

| ¹³C | -C HCl₂ | ~65 - 80 | - | - |

| ¹³C | Ar-C (C5) | ~140 - 145 | - | - |

| ¹³C | Ar-C (C1, C3) | ~134 - 138 | - | - |

| ¹³C | Ar-C (C2) | ~128 - 132 | - | - |

| ¹³C | Ar-C (C4, C6) | ~126 - 130 | - | - |

The IR and Raman spectra of this compound are expected to display characteristic absorption bands corresponding to its specific structural features:

C-H Vibrations: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. The C-H stretch of the dichloromethyl group is expected around 2950-3050 cm⁻¹.

C-Cl Vibrations: Strong absorptions corresponding to the C-Cl stretching modes are expected in the fingerprint region, typically between 600 and 800 cm⁻¹. The dichloromethyl group will have symmetric and asymmetric C-Cl stretches.

Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene (B151609) ring will produce a series of peaks in the 1400-1600 cm⁻¹ region. libretexts.org The substitution pattern on the benzene ring also gives rise to characteristic out-of-plane (o.o.p.) bending vibrations in the 650-900 cm⁻¹ range, which are useful for confirming the 1,3,5-substitution pattern.

Bending Vibrations: Various bending (scissoring, wagging, twisting) vibrations for the CH and CCl bonds will contribute to the complex pattern in the fingerprint region (below 1500 cm⁻¹). libretexts.orgyoutube.com

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3100 - 3000 | Medium-Weak |

| C-H Stretch | Dichloromethyl | 3050 - 2950 | Medium-Weak |

| C=C Stretch | Aromatic Ring | 1600 - 1400 | Medium-Strong |

| C-H Bending | Dichloromethyl/Aromatic | 1450 - 1000 | Variable |

| C-Cl Stretch | Aryl-Cl & -CHCl₂ | 800 - 600 | Strong |

| C-H o.o.p. Bending | 1,3,5-Trisubstituted Ring | 900 - 800 | Strong |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure. The molecular formula of this compound is C₇H₄Cl₄.

The mass spectrum is expected to show a characteristic molecular ion cluster [M]⁺ due to the presence of four chlorine atoms, each with two major isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a complex pattern of peaks for the molecular ion and any chlorine-containing fragments. The most abundant peak in the molecular ion cluster will correspond to the ion with the most abundant isotopes.

Fragmentation of polychlorinated aromatic compounds typically proceeds through the loss of chlorine atoms or HCl. researchgate.netnih.gov Key predicted fragmentation pathways for this compound include:

Loss of a chlorine radical: [M - Cl]⁺

Successive losses of chlorine radicals or HCl molecules.

Fission of the dichloromethyl group, leading to the formation of a [C₇H₄Cl₃]⁺ ion (loss of CHCl₂) or a [CHCl₂]⁺ fragment.

Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Description | Predicted m/z (for ³⁵Cl isotope) |

|---|---|---|

| [C₇H₄Cl₄]⁺ | Molecular Ion (M⁺) | 228 |

| [C₇H₄Cl₃]⁺ | Loss of Cl | 193 |

| [C₇H₃Cl₃]⁺ | Loss of HCl | 192 |

| [C₆H₃Cl₂]⁺ | Loss of CHCl₂ | 145 |

| [CHCl₂]⁺ | Dichloromethyl cation | 83 |

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides definitive proof of molecular structure by mapping the electron density of a single crystal. This technique would yield precise bond lengths, bond angles, and intermolecular interactions in the solid state. However, obtaining single crystals of sufficient quality can be challenging, particularly for oils or low-melting solids.

A review of the current scientific literature and crystallographic databases indicates that no single-crystal X-ray diffraction data for this compound or its direct derivatives has been reported. Should such data become available, it would provide invaluable insight into the solid-state conformation and packing of the molecule.

Conformational Isomerism and Dynamics

The study of conformational isomerism focuses on the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

The dichloromethyl group in this compound is subject to hindered rotation around the C(aryl)-C(alkyl) single bond. The energy required to overcome this hindrance is known as the rotational barrier. This barrier is primarily due to steric interactions between the hydrogen and chlorine atoms of the dichloromethyl group and the adjacent chlorine substituents on the benzene ring at positions 1 and 3.

Studies on sterically crowded molecules, such as ortho-bis(dichloromethyl)benzenes flanked by chlorine atoms, have shown that the free energy barrier to rotation (ΔG‡) can be significant, on the order of 17.4–17.7 kcal/mol. rsc.orgrsc.org These high barriers can lead to the existence of "locked" conformers that are stable on the NMR timescale at room temperature. rsc.org For this compound, the two chlorine atoms at the meta positions relative to the dichloromethyl group create a sterically hindered environment. While perhaps not as high as in ortho-substituted cases, the rotational barrier is expected to be substantial, influencing the molecule's dynamic behavior and potentially its chemical reactivity. rsc.org Computational methods, such as Density Functional Theory (DFT), could provide a theoretical estimate of this rotational barrier. acs.org

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 1,2-bis(dichloromethyl)benzene |

| 1,3-dichloro-5-(chloromethyl)benzene |

| 1-(Dichloromethyl)-4-(trichloromethyl)benzene |

| Benzene |

| Chlorobenzene |

| 1,3-dichlorobenzene (B1664543) |

Influence of Intramolecular Interactions on Molecular Conformation

The conformation of this compound is primarily dictated by the rotational freedom around the single bond connecting the dichloromethyl group to the benzene ring. The orientation of the dichloromethyl group relative to the aromatic ring is influenced by a balance of several intramolecular forces, including steric hindrance and weak non-covalent interactions.

Steric and Electronic Effects

The dichloromethyl group (–CHCl2) and the two chlorine atoms on the benzene ring are all bulky substituents. The steric repulsion between the chlorine atoms of the dichloromethyl group and the chlorine atoms at positions 1 and 3 of the benzene ring would be a significant factor in determining the molecule's preferred conformation. To minimize these repulsive forces, the molecule would likely adopt a staggered conformation where the hydrogen and chlorine atoms of the dichloromethyl group are positioned to be as far as possible from the ring's chlorine substituents.

The electronic effects of the substituents also play a role. The chlorine atoms are electronegative and exert an electron-withdrawing inductive effect on the benzene ring. The dichloromethyl group is also electron-withdrawing. These electronic effects can influence bond lengths and angles within the benzene ring and may have a subtle impact on the rotational barrier of the dichloromethyl group.

Potential Intramolecular Interactions

While classic hydrogen bonding is absent, weak intramolecular hydrogen bonds of the C–H···Cl type could potentially exist between the hydrogen atom of the dichloromethyl group and one of the chlorine atoms on the benzene ring. The existence and strength of such an interaction would depend on the specific geometry of the conformer. Spectroscopic techniques, such as infrared (IR) spectroscopy, could potentially provide evidence for such interactions by showing shifts in the C-H stretching frequency. The NIST WebBook does provide a gas-phase IR spectrum for the related compound, 1,3-dichloro-5-(chloromethyl)benzene, which could serve as a basis for comparison if similar data were available for the title compound. nist.gov

Conformational Preferences in Similar Molecules

Studies on other halogenated benzene derivatives can offer insights. For instance, research on substituted benzenes has shown that the interplay of steric and electronic effects dictates the preferred orientation of substituents. stackexchange.comlibretexts.org In molecules with multiple bulky substituents, the conformational landscape can be complex, with several local energy minima. Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for mapping these potential energy surfaces and identifying the most stable conformers. For a definitive analysis of this compound, such computational studies would be necessary to calculate the relative energies of different rotational isomers and to determine the precise bond lengths, bond angles, and dihedral angles that characterize the lowest energy conformation.

Without specific experimental data from techniques like X-ray crystallography or gas electron diffraction, or detailed computational modeling, the following tables of structural parameters remain hypothetical but are based on typical values for similar chemical environments.

Table 1: Hypothetical Bond Lengths for this compound

| Bond | Typical Length (Å) |

| C-C (aromatic) | 1.39 |

| C-H (aromatic) | 1.09 |

| C-Cl (aromatic) | 1.74 |

| C-C (alkyl-aryl) | 1.51 |

| C-H (alkyl) | 1.10 |

| C-Cl (alkyl) | 1.77 |

Table 2: Hypothetical Bond Angles for this compound

| Angle | Typical Value (°) |

| C-C-C (in ring) | 120 |

| C-C-H (aromatic) | 120 |

| C-C-Cl (aromatic) | 120 |

| Ring C-C-C (alkyl) | 120 |

| H-C-Cl (alkyl) | 109.5 |

| Cl-C-Cl (alkyl) | 109.5 |

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic and geometric properties of a molecule at the atomic level. These methods, particularly those based on Density Functional Theory (DFT), offer a robust framework for detailed analysis.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govnih.gov It is a widely adopted approach in quantum chemistry due to its favorable balance between accuracy and computational cost. nih.gov The core idea of DFT is to describe a system based on its electron density rather than its complex many-electron wave function.

For this compound, geometry optimization would be the initial step in a DFT study. This process involves finding the arrangement of atoms that corresponds to the lowest energy state (a true minimum on the potential energy surface). nih.govmdpi.com This is typically achieved using a functional, such as B3LYP, paired with a basis set like 6-311G(d,p) or 6-311++G(d,p). nih.govnih.gov The B3LYP functional is known to accurately reproduce the geometry and other properties of many organic molecules. nih.gov The optimization of this compound would yield precise data on bond lengths, bond angles, and dihedral angles, defining its most stable three-dimensional structure. nih.gov For instance, studies on related chlorinated benzene molecules like 1,3,5-tribromo-2,4,6-trifluoro-benzene have demonstrated that optimized geometric parameters calculated via the B3LYP method show excellent agreement with experimental values. researchgate.net

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table is illustrative, based on expected values from DFT calculations on similar chlorinated aromatic compounds. Specific experimental or calculated data for this exact molecule is not readily available in the provided search results.

| Parameter | Bond/Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Length | C-H (aromatic) | ~1.08 Å |

| Bond Length | C-Cl (aromatic) | ~1.74 Å |

| Bond Length | C-C (alkyl-aryl) | ~1.51 Å |

| Bond Length | C-H (dichloromethyl) | ~1.09 Å |

| Bond Length | C-Cl (dichloromethyl) | ~1.78 Å |

| Bond Angle | C-C-C (aromatic) | ~120° |

| Bond Angle | Cl-C-C (aromatic) | ~120° |

| Bond Angle | Cl-C-Cl (dichloromethyl) | ~109.5° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap (ΔEgap), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govnih.gov A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.gov

For this compound, the HOMO would likely be distributed over the electron-rich dichloromethyl-substituted benzene ring, while the LUMO would also be centered on the aromatic system, influenced by the electron-withdrawing chlorine atoms. The energy of these orbitals and their gap can be calculated using DFT. nih.gov These calculations are also fundamental for predicting electronic transition properties, which can be studied using Time-Dependent DFT (TD-DFT). nih.gov This method allows for the calculation of excited state energies and the prediction of the UV-Vis absorption spectrum, indicating the wavelengths at which the molecule absorbs light for electronic transitions. nih.gov For example, in studies of chalcone (B49325) isomers, the HOMO-LUMO energy gap was found to be a key indicator of stability among different isomers. nih.gov

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative) This table presents hypothetical data based on typical values for chlorinated aromatic compounds from DFT calculations. nih.govnih.gov

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -7.0 to -6.5 |

| LUMO Energy | -1.5 to -1.0 |

| HOMO-LUMO Gap (ΔEgap) | 5.0 to 5.5 |

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study intramolecular and intermolecular bonding and interaction among bonds. nih.govniscair.res.in It provides a detailed picture of the charge distribution and charge transfer (delocalization) within a molecule. researchgate.net The analysis examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the delocalization. niscair.res.in

In this compound, NBO analysis would reveal significant hyperconjugative interactions. Key interactions would likely involve the delocalization of electron density from the p-orbitals of the chlorine atoms into the antibonding orbitals of the benzene ring (n → σ) and from the π-orbitals of the ring to the antibonding orbitals of the C-Cl bonds (π → σ). These charge transfer interactions are crucial for understanding the molecule's stability and the influence of its substituent groups on the aromatic system. nih.govresearchgate.net For instance, NBO analysis on other molecules has been used to identify the specific bonds that contribute most significantly to charge transfer and molecular stability. niscair.res.in

Reaction Mechanism Predictions and Energy Profiles

Theoretical chemistry is instrumental in mapping out the potential reaction pathways for a given chemical transformation. By calculating the energies of reactants, transition states, and products, chemists can construct a reaction energy profile, which provides insights into the feasibility and kinetics of a reaction.

For this compound, one could theoretically study its formation, for example, via the chlorination of 3,5-dichlorotoluene (B1293413). Computational methods like DFT can be used to model the reaction step-by-step, identifying the transition state structures and calculating their activation energies. This would reveal the most likely mechanism (e.g., radical substitution) and the energy barriers that must be overcome for the reaction to proceed. Such studies are critical for optimizing synthetic routes and understanding potential byproducts. While specific studies on this compound are not available, the general methodology is well-established for predicting reaction mechanisms of halogenated organic compounds.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations are excellent for single, static molecules, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. acs.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and the study of intermolecular interactions in a condensed phase (e.g., in a solvent).

For this compound, an MD simulation would primarily explore the rotational freedom of the dichloromethyl group relative to the benzene ring. By simulating the molecule over a period of nanoseconds, one could generate a conformational landscape, identifying the most populated (lowest energy) conformations. This is particularly important for understanding how the molecule might interact with other molecules or biological targets. For larger, more flexible molecules, MD simulations have been used to investigate conformational flexibility and rotational dynamics, which can be crucial for their function and properties. acs.org

Spectroscopic Profile

| Spectroscopy | Predicted Data | Basis for Prediction |

|---|---|---|

| ¹H NMR | A singlet for the dichloromethyl proton (-CHCl₂) around δ 6.5-7.0 ppm. Two signals in the aromatic region (δ 7.0-7.5 ppm): a triplet (or closely spaced doublet of doublets) for the C4 proton and a doublet for the C2 and C6 protons. | Based on data for dichloromethylbenzene (B165763) epa.gov and 1,3-dichlorobenzene (B1664543). chemicalbook.comspectrabase.com |

| ¹³C NMR | A signal for the dichloromethyl carbon around δ 70-80 ppm. Signals for the aromatic carbons would appear in the δ 120-140 ppm range, with quaternary carbons appearing at lower field. | General chemical shift ranges for similar structures. |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) with a characteristic isotopic pattern for four chlorine atoms. Fragmentation would likely involve the loss of Cl and HCl from the molecular ion. | Typical fragmentation patterns of chlorinated aromatic compounds. |

| IR Spectroscopy | C-H stretching of the aromatic ring (~3100-3000 cm⁻¹), C-H stretching of the dichloromethyl group (~2950 cm⁻¹), C=C stretching of the aromatic ring (~1600-1450 cm⁻¹), and strong C-Cl stretching vibrations (~800-600 cm⁻¹). | Based on IR data for 1,3-dichloro-5-(chloromethyl)benzene. nist.gov |

Synthetic Pathways to 1,3-Dichloro-5-(dichloromethyl)benzene Explored

The synthesis of the chemical compound this compound, a molecule of interest in specialized organic synthesis, can be approached through several strategic methodologies. The primary routes focus on the introduction of a dichloromethyl group onto a pre-existing 1,3-dichlorinated benzene (B151609) ring or the sequential chlorination of a suitable precursor. This article delves into the key synthetic strategies, including Friedel-Crafts alkylation, directed side-chain chlorination, and precursor-based methods, to provide a comprehensive overview of the synthesis of this specific chlorinated aromatic hydrocarbon.

Applications of 1,3 Dichloro 5 Dichloromethyl Benzene in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate and Building Block

The primary role of 1,3-dichloro-5-(dichloromethyl)benzene in organic synthesis is as a stable precursor, or "masked" form, of 3,5-dichlorobenzaldehyde (B167965). The dichloromethyl group (-CHCl₂) is a geminal dihalide, which can be readily converted into a carbonyl group. This transformation allows chemists to handle and store a less reactive and more stable solid compound before generating the more reactive aldehyde in situ or in a dedicated synthetic step.

As a building block, it provides a 3,5-dichlorophenyl scaffold. This structural motif is important in the synthesis of various fine chemicals, including certain dyes, agricultural chemicals, and pharmaceutical intermediates. google.com The meta-disposed chloro atoms electronically influence the reactivity of the aromatic ring and provide steric bulk, which can be exploited to direct subsequent reactions to specific positions. The stability of the dichloromethyl group under many reaction conditions allows for modifications elsewhere on a larger molecule before its conversion to the aldehyde is triggered.

Precursor for Complex Polyhalogenated Aromatic Compounds

While this compound is itself a polyhalogenated compound, it can also serve as a starting material for even more complex halogenated molecules. byjus.com The aromatic ring has two available positions (C2 and C4/C6) that are susceptible to further electrophilic substitution, such as additional halogenation.

For example, established methodologies for the bromination of dichloro-fluoro-aniline derivatives demonstrate that further halogenation of a polyhalogenated benzene (B151609) ring is a viable strategy for creating highly substituted aromatic systems. google.com Similarly, processes for preparing 1-bromo-3,5-dichlorobenzene (B43179) from less halogenated precursors show that bromine can be introduced onto a dichlorinated ring. google.com Applying these principles, this compound could be subjected to bromination or further chlorination under appropriate conditions to yield tri- or tetra-halogenated benzene derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Derivatization to Other Functional Groups for Synthetic Utility

The most significant derivatization of this compound is the hydrolysis of its dichloromethyl group to form 3,5-dichlorobenzaldehyde. This reaction is a cornerstone of its synthetic utility, as it unmasks a highly versatile aldehyde functional group. Aldehydes are pivotal intermediates in carbon-carbon bond-forming reactions, including Wittig reactions, aldol (B89426) condensations, and Grignard additions.

The hydrolysis can typically be achieved under aqueous acidic or basic conditions, or with a Lewis acid catalyst, where the two chlorine atoms are replaced by a single oxygen atom. The resulting 3,5-dichlorobenzaldehyde is a key intermediate for producing agrochemicals and active pharmaceutical ingredients. google.com For instance, aldehydes of this type can be readily converted to the corresponding secondary alcohols (carbinols) through reaction with Grignard reagents, a common step in the synthesis of more complex molecules. orgsyn.org

Table 1: Key Derivatization of this compound This table is interactive. Click on the headers to sort.

| Substrate | Typical Reagents | Product | Transformation Type |

|---|---|---|---|

| This compound | H₂O, H⁺ or OH⁻ | 3,5-Dichlorobenzaldehyde | Hydrolysis |

Utility in Cascade Reactions and Multicomponent Transformations

While specific, documented examples of this compound in cascade or multicomponent reactions are not prevalent in published literature, its potential utility can be inferred from its chemical nature. Cascade reactions, which involve a sequence of intramolecular or intermolecular transformations in a single pot, offer significant advantages in synthetic efficiency.

A plausible strategy involves the in situ generation of 3,5-dichlorobenzaldehyde from this compound as the initiating step of a cascade sequence. Once formed, the highly electrophilic aldehyde can immediately be trapped by a nucleophile to trigger subsequent bond-forming events. For example, its formation in the presence of a β-ketoester and urea (B33335) could initiate a Biginelli multicomponent reaction to form a dihydropyrimidinone scaffold. This one-pot approach avoids the isolation of the potentially sensitive aldehyde intermediate and streamlines the synthesis of complex, biologically relevant heterocycles. Although not directly demonstrated with this specific substrate, similar cascade processes involving the oxidative radical addition of styrenes have been developed to construct other types of 1,3-dichloro compounds, highlighting the feasibility of such complex transformations. rsc.org

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3,5-Dichlorobenzaldehyde |

| 3,5-Dichlorotoluene (B1293413) |

| 5-Bromo-1,3-dichloro-2-fluoro-benzene |

| 1-Bromo-3,5-dichlorobenzene |

| 1,3-Dichloro-1,5-diarylpentan-5-one |

| Acetaldehyde |

| m-Bromochlorobenzene |

| 3,5-Dichlorobenzyl chloride |

| Cobalt Acetate |

| Sodium Molybdate |

| Hydrogen Peroxide |

| Acetic Acid |

| 3,5-Dichlorocumene |

| 1,3-Dichlorobenzene (B1664543) |

| 1,4-Dichlorobenzene |

| 2,4-Dichloroalkylbenzene |

| Isopropyl chloride |

| Aluminum chloride |

| 3,5-Dichlorobenzoyl chloride |

| Potassium borohydride |

| Zinc chloride |

| 1,3-Dichloro-2-fluoro-4-nitro-benzene |

| 2,4-Dichloro-3-fluoro-aniline |

| 6-Bromo-2,4-dichloro-3-fluoro-aniline |

| 1,3-Dichloro-5-nitro-benzene |

| Acetanilide |

| 1,3-Dichloro-5,5-dimethylhydantoin |

| 1,2,4-Tris(dichlorophosphino)benzene |

Derivatives and Analogues: Academic Research Contributions

Synthesis and Study of Highly Substituted Analogues (e.g., 1,3,5-Trichloro-2,4,6-tris(dichloromethyl)benzene)

Highly substituted benzenes, such as 1,3,5-Trichloro-2,4,6-tris(dichloromethyl)benzene, serve as significant intermediates, particularly for creating complex, star-shaped conjugated oligomers. uni-mainz.de Their dense functionalization presents both synthetic hurdles and results in unique molecular properties.

The synthesis of polysubstituted benzenes requires careful strategic planning, as the order of reactions is often critical to achieving the desired product. libretexts.orgpressbooks.pub The directing effects of existing substituents heavily influence the position of incoming groups. youtube.com For highly chlorinated compounds, a primary challenge lies in controlling the regioselectivity and overcoming the deactivating nature of the halogen and dichloromethyl groups already present on the aromatic ring.

A notable synthesis of 1,3,5-Trichloro-2,4,6-tris(dichloromethyl)benzene involves the reaction of 1,3,5-trichlorobenzene (B151690) with chloroform (B151607) in the presence of an aluminum chloride catalyst. uni-mainz.de A key methodological advancement for this process is the use of a steel bomb as the reaction vessel. uni-mainz.de This technique facilitates the scaling up of the synthesis and safely contains the pressure that builds during the reaction, which is heated for an extended period. uni-mainz.de Following the reaction, purification via column chromatography is necessary to isolate the target compound. iucr.org

Crystal and Structural Data for 1,3,5-Trichloro-2,4,6-tris(dichloromethyl)benzene| Property | Value |

|---|---|

| Molecular Formula | C₉H₃Cl₉ researchgate.net |

| Molecular Weight | 430.16 g/mol researchgate.net |

| Crystal System | Tetragonal researchgate.net |

| Space Group | P4₃ researchgate.net |

| Key Structural Feature | The asymmetric unit contains one molecule, with two slightly different conformations co-existing in a 1:1 disordered ratio. uni-mainz.deiucr.org |

| Overall Structural Symmetry | The disorder enhances the overall symmetry to D₃h. uni-mainz.deiucr.org |

Exploration of Isomeric Dichloromethylated Dichlorobenzenes in Fundamental Organic Chemistry

Isomers of dichloromethylated dichlorobenzenes, such as 1,3-Dichloro-2-(dichloromethyl)benzene and 1,2-Dichloro-3-(dichloromethyl)benzene, are valuable subjects in fundamental organic chemistry. Their synthesis and separation provide classic examples of challenges in organic synthesis. For instance, the synthesis of a related compound, 1,3-dichloro-2-(dibromomethyl)benzene, is achieved through the free-radical bromination of 2,4-dichlorotoluene, a process that requires irradiation to initiate the reaction. prepchem.com

These isomers serve as important building blocks for more complex molecules. For example, 1-chloro-2-(dichloromethyl)benzene (B1361784) is a key intermediate in the synthesis of pharmaceuticals. The study of such isomers is also crucial for developing structure-activity relationships, where minor changes in the substitution pattern can lead to significant differences in biological activity or chemical reactivity. researchgate.net Furthermore, the separation of these closely related structural isomers presents a significant challenge, driving the development of advanced chromatographic techniques that exploit subtle differences in intermolecular interactions, such as halogen–π forces. nih.govkyoto-u.ac.jp

Comparative Reactivity and Structural Studies of Related Halogenated Benzenes

The reactivity of halogenated benzenes is a cornerstone topic in organic chemistry. Halogens are electron-withdrawing through the inductive effect, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution compared to unsubstituted benzene. libretexts.orgquora.comlibretexts.org However, they also donate electron density through resonance, directing incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org

The relative reactivity among different halobenzenes (fluorobenzene, chlorobenzene, bromobenzene, iodobenzene) is influenced by the interplay between electronegativity and the size of the halogen atom. libretexts.orgquora.com One perspective holds that reactivity correlates with electronegativity, with fluorobenzene (B45895) being the most reactive (least deactivating) among them. libretexts.orglibretexts.org Conversely, another viewpoint suggests the reverse order, with iodobenzene (B50100) being the most reactive due to a weaker inductive effect. quora.comquora.com The presence of multiple electron-withdrawing groups, as seen in dichlorinated and dichloromethylated benzenes, further deactivates the ring, making subsequent substitution reactions more challenging.

Structurally, halogenated benzenes are known to participate in non-covalent interactions known as halogen bonds. mdpi.com These interactions occur between a halogen atom on one molecule and a π-system (like a benzene ring) on another. nih.govmdpi.com The strength of this halogen–π interaction increases with the size of the halogen, following the order F < Cl < Br < I. nih.gov These interactions are significant in determining the packing of molecules in crystals and can be exploited for the chromatographic separation of different halogenated compounds. nih.govkyoto-u.ac.jp

Reactivity and Structural Features of Halogenated Benzenes| Feature | Description |

|---|---|

| Reactivity in Electrophilic Substitution | Halogens are deactivating but ortho-, para-directing groups due to a dominant inductive effect (-I) and a resonance effect (+R). libretexts.orglibretexts.org |

| Reactivity Order | The order among halogens is complex, with some studies suggesting F > Cl > Br > I (based on electronegativity) and others suggesting the reverse (based on inductive strength). libretexts.orgquora.comlibretexts.org |

| Key Structural Interaction | Halogen bonding (X–π interaction) is a significant non-covalent force, with its strength increasing down the group: I > Br > Cl > F. nih.gov |

| Effect of Polysubstitution | Multiple halogen and alkyl-halide substituents strongly deactivate the aromatic ring towards further electrophilic attack. |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The future development of synthetic methodologies for 1,3-dichloro-5-(dichloromethyl)benzene and its derivatives will likely prioritize sustainability and efficiency. Current synthetic approaches often rely on harsh conditions or stoichiometric reagents. Future research could pivot towards greener alternatives.

One promising avenue is the application of photocatalysis . Recent advancements in visible-light-induced reactions could enable more controlled and sustainable chlorination and side-chain functionalization processes. For instance, methods developed for other organic molecules using alternative solvents like Cyrene, a bio-based solvent, could be adapted. monash.edu The use of reagents like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) in sustainable solvents has already been shown to be effective for the synthesis of other chlorinated compounds and represents a viable, eco-friendly strategy. rsc.org

Another key area is the development of flow chemistry processes. Continuous flow synthesis offers superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch methods. rsc.org Implementing flow reactors for the chlorination of the toluene (B28343) precursor or for subsequent transformations of the dichloromethyl group could lead to higher yields, improved purity, and reduced waste generation.

Research into solvent-free or mechanochemical methods, such as liquid-assisted grinding (LAG), could also provide substantial environmental benefits. rsc.org These techniques minimize solvent use, often leading to higher reaction efficiency and sometimes accessing different product polymorphs.

A comparative table of potential sustainable synthetic strategies is presented below.

| Synthesis Strategy | Potential Advantages | Key Research Focus |

| Visible-Light Photocatalysis | Mild reaction conditions, high selectivity, use of renewable energy sources. | Development of specific photocatalysts, optimization of light source and reaction time. |

| Continuous Flow Chemistry | Enhanced safety and scalability, precise process control, improved yield and purity. | Reactor design, optimization of flow rates and residence times, integration with in-line analysis. |

| Mechanochemistry (LAG) | Reduced or eliminated solvent use, high efficiency, potential for novel polymorphs. | Optimization of grinding parameters, screening of liquid additives, scalability studies. |

| Bio-based Solvents | Reduced environmental impact, improved safety profile, biodegradability. monash.edu | Solubility and reactivity studies in solvents like Cyrene, solvent recycling protocols. |

Investigation of Advanced Catalytic Transformations

The dichloromethyl group is a versatile functional handle that can participate in a wide array of catalytic transformations, moving beyond simple hydrolysis or oxidation. Future research should focus on leveraging this reactivity to construct complex molecular architectures.

A significant area of exploration is transition-metal-catalyzed cross-coupling reactions . The gem-dichloro moiety can be seen as a precursor to a carbene or a radical cation. For example, photoinduced gold-catalyzed reactions have been shown to activate gem-dichloroalkanes for dechloroalkylation of alkenes, enabling the formation of new C(sp³)–C(sp³) bonds and the construction of quaternary carbon centers. nju.edu.cnresearchgate.netdigitellinc.comresearchgate.net This methodology could be applied to this compound to couple it with various alkenes, opening pathways to novel functionalized molecules.

Furthermore, the dichloromethyl group can be a precursor for carbene transfer reactions . researchgate.net Catalytic systems could be developed to generate a dichlorocarbene (B158193) equivalent from the compound, which could then participate in cyclopropanations or other carbene-mediated transformations. This avoids the use of unstable diazo compounds, which are traditional carbene precursors. researchgate.net

Another promising direction is the catalytic conversion of the dichloromethyl group into other functionalities. For instance, catalytic systems could be developed for:

Hydrolysis to the corresponding benzaldehyde (B42025) derivative under mild, catalytic conditions, avoiding harsh reagents.

Amination to form imines or secondary amines, providing entry into nitrogen-containing compounds.

Borylation reactions, as demonstrated by dinuclear gold catalysis, to synthesize valuable boronic esters from gem-dichloroalkanes. dntb.gov.ua

The table below outlines potential catalytic transformations and their synthetic utility.

| Transformation Type | Catalytic System | Potential Products | Synthetic Value |

| Dechloroalkylation | Photoexcited Dinuclear Gold nju.edu.cnresearchgate.net | Substituted alkylbenzenes | C(sp³)–C(sp³) bond formation |

| Cyclopropanation | Gold or other transition metals researchgate.net | Dichlorocyclopropane adducts | Access to strained ring systems |

| Catalytic Hydrolysis | Lewis or Brønsted acids | 3,5-Dichlorobenzaldehyde (B167965) | Key intermediate for fine chemicals |

| Nucleophilic Substitution | Phase-transfer or metal catalysis | Ethers, thioethers, nitriles | Introduction of diverse functional groups |

| Reductive Coupling | Transition metal complexes | Stilbene derivatives | Synthesis of conjugated systems |

Deeper Computational Exploration of Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms and predicting chemical behavior. scientific.netnih.gov For this compound, DFT studies can provide invaluable insights into its electronic structure, reactivity, and the selectivity of its transformations.

Future computational work could focus on several key areas:

Reaction Mechanism Elucidation: DFT calculations can map the potential energy surfaces for various reactions, such as electrophilic aromatic substitution on the ring or nucleophilic substitution at the dichloromethyl group. msu.edulibretexts.org This can help predict the most favorable reaction pathways and identify key intermediates and transition states, as has been done for toluene chlorination. scientific.netacs.orgresearchgate.net

Reactivity and Selectivity Prediction: By calculating molecular properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular electrostatic potential (MEP), and atomic charges, researchers can predict the molecule's reactivity towards different reagents. nih.govglobalresearchonline.net For example, MEP maps can indicate the most likely sites for electrophilic or nucleophilic attack. nih.gov The dichloromethyl group is electron-withdrawing, which deactivates the benzene (B151609) ring towards electrophilic substitution and directs incoming electrophiles to the meta position (C4/C6). quora.com

Solvent Effects: Computational models can simulate the effect of different solvents on reaction energetics and equilibria. scientific.netnih.gov This is crucial for optimizing reaction conditions and for designing sustainable processes that use greener solvents.

Spectroscopic Analysis: Theoretical calculations of vibrational (IR, Raman) and electronic (UV-Vis) spectra can aid in the experimental characterization of the compound and its reaction products. nih.govglobalresearchonline.net

A table summarizing key computational parameters and their applications is provided below.

| Computational Method | Calculated Parameter | Application and Insights |

| DFT Optimization | Optimized molecular geometry, bond lengths, bond angles. | Provides the ground-state structure for further calculations. |

| Frequency Analysis | Vibrational frequencies (IR/Raman). | Confirms minimum energy structures, aids in experimental characterization. globalresearchonline.net |

| HOMO-LUMO Analysis | Frontier molecular orbital energies and distribution. | Predicts chemical reactivity, electronic transitions, and charge transfer properties. nih.gov |

| Molecular Electrostatic Potential (MEP) | Electron density and potential mapping. | Identifies sites for electrophilic and nucleophilic attack, predicts intermolecular interactions. nih.gov |

| Natural Bond Orbital (NBO) | Charge distribution, hyperconjugative interactions. | Analyzes intramolecular charge transfer and stability. nih.gov |

| Transition State Search (e.g., QST2/3) | Activation energy barriers (ΔG‡). | Elucidates reaction mechanisms and predicts reaction rates. scientific.net |

Design and Synthesis of New Materials Incorporating the Compound's Structural Motifs

The rigid and chlorinated structure of this compound makes it an attractive building block for the synthesis of advanced materials with unique properties.

One of the most exciting future directions is the synthesis of Porous Organic Cages (POCs) . POCs are discrete molecular entities with intrinsic cavities that can form porous materials in the solid state. acs.org The synthesis often involves the reaction of multifunctional precursors, such as trialdehydes or triamines. rsc.orgacs.org The dichloromethyl group of the title compound can be readily hydrolyzed to an aldehyde, creating a difunctional aldehyde (3,5-dichlorobenzaldehyde). While not a typical cage precursor on its own, it could be used to modify or functionalize larger cage-forming building blocks. Alternatively, the dichloromethyl groups could be used in nucleophilic substitution reactions to link aromatic panels together, forming stable, cage-like structures. acs.org The presence of chlorine atoms can enhance intermolecular interactions and tune the sorption properties of the resulting material. acs.org

Another area of interest is the development of novel polymers . The compound can be envisioned as a monomer or a cross-linking agent. For example, the dichloromethyl group could be converted to other functionalities suitable for polymerization. The resulting chlorinated aromatic polymers could exhibit high thermal stability and chemical resistance, making them suitable for demanding applications. Research has shown that aromatic polymers can be functionalized through C-H activation, and incorporating a chlorinated monomer like this could lead to materials with tailored surface properties or flame retardancy. wikipedia.orgrsc.org

Finally, the structural motif could be incorporated into liquid crystals or other optoelectronic materials . The specific substitution pattern and the presence of heavy chlorine atoms can influence properties such as mesophase behavior, refractive index, and charge transport.

| Material Class | Synthetic Strategy | Potential Properties and Applications |

| Porous Organic Cages (POCs) | Hydrolysis to aldehyde followed by imine condensation; Nucleophilic substitution with aromatic panels. | Gas storage and separation, catalysis, sensing. researchgate.net |

| High-Performance Polymers | Conversion to polymerizable groups (e.g., diol, diamine); Use as a cross-linker. | Thermally stable plastics, flame retardant materials, separation membranes. google.com |

| Functional Surfaces | Grafting from the dichloromethyl group onto a substrate. | Hydrophobic or oleophobic coatings, chemically resistant surfaces. |

| Liquid Crystals | Incorporation into mesogenic core structures. | Display technologies, optical switching. |

Q & A

Q. What are the recommended methods for synthesizing 1,3-dichloro-5-(dichloromethyl)benzene?

A common synthetic route involves halogenation of toluene derivatives . For example, 3,5-dichlorobenzyl chloride can undergo further chlorination under controlled conditions using catalysts like FeCl₃ or AlCl₃. The reaction is typically conducted in anhydrous solvents (e.g., dichloromethane) at 40–60°C to avoid over-chlorination. Purity optimization requires column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product, achieving ≥97% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Spectroscopic methods :

- NMR : ¹H and ¹³C NMR (CDCl₃ solvent) reveal peaks at δ 7.35–7.55 ppm (aromatic protons) and δ 45–50 ppm (chloromethyl carbons) .

- IR : Strong C-Cl stretching vibrations at 550–750 cm⁻¹ and aromatic C-H bends near 800–850 cm⁻¹ .

- Mass spectrometry : Molecular ion peak at m/z 195 (C₇H₅Cl₃⁺) with fragmentation patterns matching the dichloromethyl substituent .

Q. What solvents and conditions are optimal for recrystallization?

Recrystallization from ethanol/water mixtures (4:1 v/v) at low temperatures (0–5°C) yields high-purity crystals. Avoid polar aprotic solvents (e.g., DMF) due to potential halogen exchange side reactions .

Advanced Research Questions

Q. How does the electron-withdrawing effect of chlorine substituents influence reactivity in cross-coupling reactions?

The meta-dichloro and dichloromethyl groups create a highly electron-deficient aromatic ring, favoring nucleophilic aromatic substitution (SNAr) over electrophilic reactions. For example, Suzuki-Miyaura coupling requires Pd(PPh₃)₄ catalysts and elevated temperatures (80–100°C) due to reduced electron density. Computational studies (DFT) show a LUMO energy of −1.8 eV at the para position, enabling selective functionalization .

Q. What analytical strategies resolve contradictions in reported log Kow values for environmental fate modeling?

Conflicting log Kow values (e.g., 2.3 vs. 3.2) arise from measurement techniques (HPLC vs. shake-flask). To resolve:

- Use reverse-phase HPLC with octanol-saturated mobile phases.

- Validate with isotopic labeling (e.g., ¹⁴C-tagged compound) to track partitioning in aquatic systems .

Q. How can computational modeling predict bioaccumulation potential?

- QSAR models : Utilize molecular descriptors (e.g., topological polar surface area, Cl count) to predict bioaccumulation factors (BCF). For this compound, predicted BCF = 120–150 in fish .

- Molecular dynamics simulations : Analyze membrane permeability using lipid bilayer models (e.g., POPC membranes) .

Methodological Challenges & Data Contradictions

3.1 Discrepancies in reported melting points (35–37°C vs. 40–42°C)

Variations arise from polymorphism or residual solvents. Mitigation:

- Perform differential scanning calorimetry (DSC) to identify polymorphic forms.

- Use high-vacuum drying (<0.1 mmHg) to remove solvent traces .

Q. Conflicting CAS registry numbers (3290-06-0 vs. 98-87-3)

- 3290-06-0 : Correct CAS for this compound .

- 98-87-3 : Refers to benzal chloride (α,α-dichlorotoluene), a structurally distinct compound . Always verify structures via spectral databases (NIST, PubChem) .

Environmental & Toxicological Profiling

Q. What are the key environmental degradation pathways?

- Photolysis : UV irradiation (λ = 254 nm) in aqueous media generates chlorinated phenols via radical intermediates (half-life = 48–72 hrs) .

- Biodegradation : Limited microbial degradation (<10% in 28 days; OECD 301F test) due to high chlorine content .

Q. How to assess aquatic toxicity?

- Zebrafish (Danio rerio) assays : LC₅₀ = 4 mg/L (96 hrs), indicating moderate toxicity. Use OECD TG 203 protocols with controlled pH (7.0–7.5) .

Critical Research Gaps

- Mechanistic studies : Elucidate the role of dichloromethyl groups in stabilizing transition states during SNAr.

- Long-term ecotoxicity : No data on endocrine disruption or generational effects in aquatic organisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.